molecular formula C10H20O B110232 5-Decen-1-ol, (5Z)- CAS No. 51652-47-2

5-Decen-1-ol, (5Z)-

Cat. No. B110232
CAS RN: 51652-47-2
M. Wt: 156.26 g/mol
InChI Key: WYPQHXVMNVEVEB-WAYWQWQTSA-N
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Description

5-Decen-1-ol, (5Z)-, also known as Z-5-Decen-1-ol, is a chemical compound with the formula C10H20O . It has a molecular weight of 156.2652 . This compound is also available as a 2d Mol file or as a computed 3d SD file .


Molecular Structure Analysis

The molecular structure of 5-Decen-1-ol, (5Z)- consists of 10 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . The structure is also available as a 2d Mol file or as a computed 3d SD file .

Scientific Research Applications

Chemical Space of DNA-Encoded Libraries

DNA-encoded chemical libraries (DECLs) have gained attention as a discovery tool in drug development. Such libraries can complement conventional drug discovery methods. This review evaluates DECL-derived structures, identifying trends related to library design parameters and emphasizing the combinatorial nature of these libraries. It illustrates the capability of DECL technology to produce hits suitable for lead development, offering guidelines for DECL design (R. Franzini & Cassie Randolph, 2016).

Gas Chromatography for Flavor Characterization

The study focuses on 1-Octen-3-ol, an eight-carbon atom alcohol responsible for the typical aroma of edible mushrooms. It highlights the historical presence of 1-Octen-3-ol in various plants and its significant concentration in Melittis melissophyllum, showcasing the use of gas chromatography to characterize the plant’s mushroom-like flavor. This plant is identified as a potential source for economically interesting natural flavors (F. Maggi, F. Papa, & S. Vittori, 2012).

Strategies to Enhance Catalytic Performance of ZSM-5 Zeolite

This review discusses methods to enhance the catalytic performance of ZSM-5 zeolite in hydrocarbon cracking. It covers approaches such as special morphology synthesis, hierarchical zeolite development, and acid properties optimization. These strategies aim to improve diffusion efficiency, accessibility of acid sites, and ultimately, catalytic activity and light alkene selectivity (Yajun Ji, Honghui Yang, & Wei Yan, 2017).

Recent Trends in Nucleotide Synthesis

Focusing on the synthesis of nucleotides and their derivatives, this review outlines synthetic approaches for preparing nucleotides, including cyclic nucleotides and sugar nucleotides. It addresses the challenge of developing universal methodologies compatible with a wide variety of nucleoside analogues, highlighting the importance of chemical synthesis in addition to enzymatic methods (B. Roy, Anaïs Depaix, C. Périgaud, & S. Peyrottes, 2016).

properties

IUPAC Name

(Z)-dec-5-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h5-6,11H,2-4,7-10H2,1H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPQHXVMNVEVEB-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885965
Record name 5-Decen-1-ol, (5Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Decen-1-ol, (5Z)-

CAS RN

51652-47-2
Record name (5Z)-5-Decen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51652-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Decen-1-ol, (5Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051652472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Decen-1-ol, (5Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Decen-1-ol, (5Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A portion of the 5-decenyl acetate can be removed and converted to the corresponding alcohol according to the following procedure and the scale can be adjusted as necessary. 15.0 g (67 mmol) of the 5-decenyl acetate, 35 mL of methanol and 34 mL of 2 M sodium hydroxide is added to a 250 mL round-bottomed flask. This mixture is stirred for 3 hours at room temperature. After 3 hours the hydrolysis is complete, 10 mL of hexane is then added and the solution is washed with 10 mL of 1 M HCl, 10 mL of NaHCO3-saturated water and 10 mL of brine. The organic phase is dried with sodium sulfate and filtered, and the hexane is removed under reduced pressure to yield 9.4 g of 5-decenol. GC analysis shows the isometric ratio of the 5-decenol to be conserved.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

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